4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde

Descripción general

Descripción

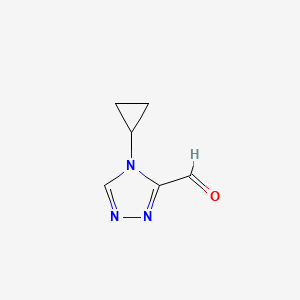

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O. It features a triazole ring substituted with a cyclopropyl group and an aldehyde functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of 1,4-dioxane as a reaction solvent. The product can be precipitated by pouring the reaction mixture into aqueous hydrochloric acid, yielding the crude product in high yield .

Análisis De Reacciones Químicas

Oxidation and Reduction

The aldehyde group (-CHO) undergoes standard redox reactions:

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the aldehyde to a primary alcohol (-CH₂OH).

Example :

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases or thiosemicarbazones:

-

Schiff Base Formation : Reaction with primary amines (e.g., aniline) yields imine derivatives.

-

Thiosemicarbazones : Condensation with thiosemicarbazide produces bioactive thiosemicarbazone complexes .

Notable Example :

These derivatives are explored for antimicrobial and anticancer activities .

Cyclization and Condensation Reactions

The triazole-aldehyde scaffold is pivotal in constructing fused heterocycles:

-

With Hydrazines : Forms triazolo[4,3-b] tetrazine derivatives under oxidative conditions (e.g., SeO₂ in DMF) .

-

With Thiosemicarbazides : Generates triazole-thiadiazine hybrids via intramolecular cyclization .

Key Reaction :

This method achieves moderate to excellent yields (45–92%) depending on substituents .

Biological Activity Implications

Reactivity directly impacts pharmacological applications:

-

Antimicrobial Activity : Schiff base derivatives exhibit MIC values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Anticancer Potential : Triazole-carbaldehyde hybrids inhibit c-Met kinase (IC₅₀: 1.57–31.52 nM) and show cytotoxicity against cancer cell lines (e.g., HT-29, IC₅₀: 0.08 μM) .

| Derivative | Target Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| Schiff Base (R = 2,4-di-F) | MRSA | 0.25 μg/mL | |

| Triazolo-tetrazine Hybrid | c-Met Kinase | 11.77 μM |

Comparative Reactivity with Analogues

The cyclopropyl group enhances steric hindrance compared to cyclohexyl or methyl analogues, influencing reaction kinetics and selectivity. For instance:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,2,4-triazole derivatives, including 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that compounds with the triazole nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 0.25 μg/mL |

| Compound 2 | C. albicans | 0.0156 μg/mL |

| This compound | E. coli | TBD |

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives as antiviral agents. For example, certain compounds have demonstrated activity against coronaviruses by inhibiting viral proteases . This suggests that this compound could be explored further for its antiviral properties.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activity. Various modifications to the triazole ring and substituents have been explored to enhance potency and selectivity against specific pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Substituent at N-Position | Increased antibacterial potency |

| Ring modification | Enhanced antifungal activity |

| Alkyl chain length | Influences overall efficacy |

Material Science Applications

Beyond medicinal applications, triazole compounds are also being investigated for their utility in material science. Their unique chemical properties allow them to be used in the synthesis of polymers and as corrosion inhibitors . The ability to form stable complexes with metal ions also opens avenues for environmental applications such as heavy metal ion removal from aqueous solutions .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives against multi-drug resistant bacterial strains. The results indicated that some derivatives exhibited higher potency than standard antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Environmental Remediation

Research demonstrated the effectiveness of triazole derivatives in removing heavy metals from contaminated water sources. The compound showed significant metal ion scavenging abilities with removal rates exceeding 80% for certain metals .

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, modulating their activity .

Comparación Con Compuestos Similares

- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol

- 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

- 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol

Comparison: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable scaffold in drug design and materials science .

Actividad Biológica

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including a triazole ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₆H₇N₃O

- Molecular Weight : 137.14 g/mol

- CAS Number : 1552459-54-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, modulating their activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial properties. For instance:

- Antifungal Activity : In studies comparing various triazole derivatives, compounds similar to this compound demonstrated potent activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungals like fluconazole .

| Compound | MIC (μg/mL) | Comparison to Fluconazole |

|---|---|---|

| This compound | TBD | TBD |

| Fluconazole | 0.25 | Reference |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Line Studies : Compounds based on the triazole scaffold have been tested against multiple cancer cell lines, demonstrating significant growth inhibition. For example, certain derivatives exhibited IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole ring:

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's reactivity and biological efficacy. Studies suggest that modifications at specific positions on the triazole ring can lead to improved potency against microbial pathogens and cancer cells .

Case Studies

- Antifungal Efficacy : A study reported that a series of triazole derivatives demonstrated up to 64-fold higher antifungal activity compared to fluconazole against several strains of Candida species. This highlights the potential of triazoles in overcoming resistance seen with traditional antifungal therapies .

- Anticancer Applications : Research involving triazole-containing compounds showed promising results in inhibiting tumor growth in xenograft models. The compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Propiedades

IUPAC Name |

4-cyclopropyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNXERIJHYHENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552459-54-7 | |

| Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.